2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
755017-63-1 |
|---|---|
Molecular Formula |
C15H15BrO3 |
Molecular Weight |
323.18 g/mol |
IUPAC Name |
2-(2-bromophenyl)-1,3,5-trimethoxybenzene |
InChI |
InChI=1S/C15H15BrO3/c1-17-10-8-13(18-2)15(14(9-10)19-3)11-6-4-5-7-12(11)16/h4-9H,1-3H3 |
InChI Key |
AFNIHMFKOSVKDT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=CC=CC=C2Br)OC |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 2,4,6 Trimethoxy 1,1 Biphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and signal integrations in ¹H and ¹³C NMR spectra, a detailed picture of the molecular structure can be assembled.
¹H NMR Spectral Analysis and Proton Assignment
The ¹H NMR spectrum of 2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl would provide crucial information about the number and environment of protons in the molecule. The signals for the aromatic protons on the two phenyl rings would appear in the downfield region, typically between 6.0 and 8.0 ppm. The protons on the trimethoxy-substituted ring are expected to be more shielded (appear at a higher field) compared to those on the bromo-substituted ring due to the electron-donating nature of the methoxy (B1213986) groups.
The three methoxy groups would each give rise to a singlet in the upfield region, likely between 3.5 and 4.0 ppm, each integrating to three protons. The exact chemical shifts would be influenced by their position on the ring and any steric hindrance affecting their conformation.
Expected ¹H NMR Data for this compound
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (Bromo-ring) | 7.0 - 7.8 | Multiplet | 4H |
| Aromatic Protons (Trimethoxy-ring) | 6.2 - 6.8 | Singlet/Doublet | 2H |
| Methoxy Protons (C2-OCH₃) | 3.7 - 3.9 | Singlet | 3H |
| Methoxy Protons (C4-OCH₃) | 3.8 - 4.0 | Singlet | 3H |
| Methoxy Protons (C6-OCH₃) | 3.7 - 3.9 | Singlet | 3H |
Note: This is a predictive table based on general principles and data for similar compounds.
¹³C NMR Spectral Analysis and Carbon Assignment
The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton. The spectrum for this compound would show distinct signals for each unique carbon atom. The carbons of the aromatic rings would resonate in the range of 110-160 ppm. The carbons bearing the methoxy groups would be found at the lower field end of this range, while the carbon attached to the bromine atom would be shifted to a higher field. The methoxy carbons themselves would appear as sharp signals in the upfield region, typically between 55 and 65 ppm.
Expected ¹³C NMR Data for this compound
| Carbon Assignment | Expected Chemical Shift (ppm) |
| C1' | ~140 |
| C2' (C-Br) | ~123 |
| C3', C4', C5', C6' | 127 - 132 |
| C1 | ~115 |
| C2, C6 (C-OCH₃) | 158 - 162 |
| C4 (C-OCH₃) | 158 - 162 |
| C3, C5 | 90 - 95 |
| Methoxy Carbons (-OCH₃) | 55 - 62 |
Note: This is a predictive table based on general principles and data for similar compounds.
Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR techniques would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system, helping to trace the connectivity of protons on each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two biphenyl (B1667301) rings and the methoxy groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY would be critical in determining the relative orientation (atropisomerism) of the two phenyl rings by observing through-space interactions between protons on the different rings.
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition and structure.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. For this compound (C₁₅H₁₅BrO₃), the exact mass can be calculated. The presence of bromine is readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. A sample of this compound would first be vaporized and passed through a GC column, which would separate it from any impurities. The separated components would then enter the mass spectrometer, which would generate a mass spectrum for each. This allows for both the assessment of the compound's purity and its identification based on its retention time and fragmentation pattern. The fragmentation pattern in the mass spectrum can provide valuable structural information as the molecule breaks apart in a predictable manner.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. For a molecule such as this compound, one would expect to observe characteristic absorption bands corresponding to its constituent parts.
Although specific experimental data for the target compound is unavailable, a general prediction of its IR spectrum can be made based on the known absorption regions of similar functional groups found in other biphenyl derivatives. The spectrum would be expected to exhibit:
Aromatic C-H Stretching: Peaks in the region of 3100-3000 cm⁻¹, characteristic of the C-H bonds on the two phenyl rings.
Aliphatic C-H Stretching: Absorptions in the 3000-2850 cm⁻¹ range, arising from the methyl groups of the three methoxy substituents.
C=C Stretching (Aromatic): A series of bands, often complex, between 1600 cm⁻¹ and 1450 cm⁻¹, corresponding to the carbon-carbon double bond vibrations within the aromatic rings.
C-O Stretching (Aryl Ether): Strong, characteristic absorptions typically found in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions, indicating the presence of the methoxy groups attached to the phenyl rings.
C-Br Stretching: A weaker absorption band in the far-infrared region, generally below 600 cm⁻¹, which is characteristic of the carbon-bromine bond.
Without experimental data, a precise data table of observed frequencies and their corresponding vibrational modes for this compound cannot be constructed.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide invaluable information about the molecular geometry, conformation, and intermolecular interactions of this compound.
A crystallographic study would elucidate key structural parameters, including:
Dihedral Angle: The torsion angle between the two phenyl rings is a critical feature of biphenyl compounds, influencing their conformational flexibility and electronic properties. Steric hindrance from the ortho-substituents (the bromine atom and a methoxy group) would likely lead to a significantly twisted conformation where the two rings are not coplanar.
Bond Lengths and Angles: Precise measurements of all bond lengths (e.g., C-C, C-O, C-Br) and angles would confirm the connectivity and provide insight into the electronic effects of the substituents.
Crystal Packing: The analysis would reveal how the molecules are arranged in the crystal lattice, highlighting any significant intermolecular interactions such as van der Waals forces or dipole-dipole interactions, which govern the solid-state properties of the compound.
In the absence of a published crystal structure for this compound, it is not possible to provide a data table of its crystallographic parameters. The study of similar brominated and methoxylated biphenyls suggests that steric effects would play a dominant role in dictating the solid-state conformation.
Computational Chemistry and Theoretical Investigations of 2 Bromo 2,4,6 Trimethoxy 1,1 Biphenyl
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of 2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl. These calculations provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its stability, reactivity, and spectroscopic properties.
Key parameters obtained from these calculations include molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For similar aromatic compounds, DFT calculations at levels like B3LYP/6-311++G(d,p) are commonly used to determine these electronic properties. researchgate.net The Mulliken atomic charges, also derived from these calculations, reveal the partial charges on each atom, offering insights into the molecule's polarity and potential sites for electrophilic or nucleophilic attack. researchgate.net
The molecular electrostatic potential (MEP) surface is another valuable output, which visually represents the charge distribution and is used to predict sites for intermolecular interactions. researchgate.net
Table 1: Calculated Electronic Properties of a Substituted Biphenyl (B1667301) System
| Property | Value | Method |
| HOMO Energy | -8.544 eV | PM6 |
| LUMO Energy | 0.430 eV | PM6 |
| Dipole Moment | 4.6382 Debye | DFT/B3LYP/6-311++G(d,p) |
Note: Data is illustrative and based on calculations for similar phenolic compounds. mdpi.combsu.by
Conformational Analysis and Rotational Barriers
Conformational analysis, often performed using computational methods, helps identify the most stable (lowest energy) conformation of the molecule. The rotation around the central C-C bond connecting the two phenyl rings is not free and is characterized by a rotational barrier. This barrier is the energy required to rotate one ring relative to the other through a planar transition state.
The magnitude of this rotational barrier can be determined experimentally using techniques like dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and computationally through methods like DFT. researchgate.netnih.gov These computational studies involve calculating the energy of the molecule as a function of the dihedral angle. The results provide valuable information on the steric hindrance exerted by the substituents. For biphenyls with bulky ortho-substituents, these barriers can be substantial. nih.govresearchgate.net
Table 2: Experimental and Calculated Rotational Barriers for Substituted Biphenyls
| Compound | Experimental Barrier (kcal/mol) | Calculated Barrier (kcal/mol) |
| Biphenyl | 1.4 | 1.9 |
| 2,2'-dimethylbiphenyl | 18.2 | 19.5 |
Note: This table provides example data for related biphenyl compounds to illustrate the concept. comporgchem.com
Prediction of Spectroscopic Parameters
Computational chemistry is a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net For this compound, theoretical calculations can predict its Infrared (IR), Nuclear Magnetic Resonance (NMR), and UV-Vis spectra.
Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These calculated frequencies correspond to the different vibrational modes (stretching, bending, etc.) of the chemical bonds. epstem.net
The GIAO (Gauge-Including Atomic Orbital) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). epstem.net These theoretical shifts can be correlated with experimental data to aid in the assignment of signals in the NMR spectrum.
Time-dependent DFT (TD-DFT) calculations are employed to predict the electronic absorption spectra (UV-Vis). These calculations provide information about the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. bsu.by These transitions are typically from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Related Compound
| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |
| C1 | 157.78 | 164.00 |
| C2 | 147.68 | 152.40 |
| C3 | 136.92 | 145.10 |
Note: Data is illustrative and based on a complex organic molecule containing aromatic rings, showing the correlation between experimental and calculated NMR data. mdpi.com
Mechanistic Studies of Synthetic Transformations
Computational chemistry plays a crucial role in understanding the mechanisms of chemical reactions. For synthetic transformations involving this compound, such as cross-coupling reactions, mechanistic studies using DFT can be performed. These studies involve calculating the energies of reactants, products, intermediates, and transition states along the reaction pathway. ruhr-uni-bochum.de
By mapping out the potential energy surface, the most favorable reaction pathway can be identified, and the rate-determining step can be pinpointed. This information is invaluable for optimizing reaction conditions, such as temperature, catalyst, and ligands, to improve reaction yields and selectivity. For example, in a palladium-catalyzed cross-coupling reaction, computational studies can elucidate the roles of different ligands in the catalytic cycle. ruhr-uni-bochum.de
Analysis of Steric and Electronic Effects of Substituents
The substituents on the biphenyl core—the bromine atom and the three methoxy (B1213986) groups—have significant steric and electronic effects that dictate the molecule's properties and reactivity. The bromine atom is an ortho-substituent and is expected to exert a significant steric effect, influencing the rotational barrier and the dihedral angle between the phenyl rings. nih.gov Electronically, bromine is an electron-withdrawing group through induction but can also be a weak electron-donating group through resonance.
The methoxy groups are strong electron-donating groups through resonance, which increases the electron density on the phenyl ring to which they are attached. This has a profound effect on the reactivity of that ring in electrophilic aromatic substitution reactions. The ortho- and para-positions relative to the methoxy groups are particularly activated.
Computational methods can quantify these effects. For instance, the steric hindrance can be evaluated by calculating the rotational barriers, as discussed in section 4.2. researchgate.net The electronic effects can be analyzed by examining the calculated atomic charges, molecular orbital distributions, and the molecular electrostatic potential map. nih.govrsc.org
Computational Prediction of Molecular Descriptors Relevant to Reactivity
Molecular descriptors are numerical values that characterize the properties of a molecule. nih.gov They can be calculated computationally and are widely used in quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) studies to predict the biological activity or physical properties of molecules. chemrxiv.org
For this compound, several molecular descriptors relevant to its reactivity can be computed. These include:
Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching.
Quantum Chemical Descriptors: These are derived from quantum chemical calculations and include atomic charges, bond orders, and dipole moments. researchgate.net
These descriptors can be used to build predictive models for various properties, such as its reactivity in specific chemical reactions or its potential biological activity. chemrxiv.org
Table 4: Key Molecular Descriptors and Their Significance
| Descriptor | Significance |
| Ionization Potential (I) | Energy required to remove an electron. |
| Electron Affinity (A) | Energy released when an electron is added. |
| Hardness (η) | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | A measure of the ability of a molecule to accept electrons. |
Reactivity Profiles and Mechanistic Pathways of 2 Bromo 2,4,6 Trimethoxy 1,1 Biphenyl
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) on 2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl is predominantly directed by the powerful activating effects of the three methoxy (B1213986) groups on one of the aryl rings. Methoxy groups are strong ortho, para-directors due to their ability to donate electron density to the ring through resonance, thereby stabilizing the cationic intermediate (the sigma complex) formed during the reaction. libretexts.orgnih.gov
The 2,4,6-trimethoxy arrangement makes the ring exceptionally electron-rich and thus highly susceptible to electrophilic attack. The positions ortho and para to the methoxy groups are activated. In this specific compound, the 3- and 5-positions of the trimethoxy-substituted ring are the most likely sites for substitution, as the other ortho and para positions are already substituted. Steric hindrance from the adjacent aryl ring and the methoxy groups can also influence the regioselectivity of the substitution. xmu.edu.cn Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Electrophile (E+) | Reagents | Predicted Major Product(s) |
|---|---|---|
| Nitronium ion (NO₂⁺) | HNO₃, H₂SO₄ | 3-Nitro-2'-bromo-2,4,6-trimethoxy-1,1'-biphenyl |
| Bromonium ion (Br⁺) | Br₂, FeBr₃ | 3-Bromo-2'-bromo-2,4,6-trimethoxy-1,1'-biphenyl |
Radical-Mediated Reaction Pathways
The carbon-bromine bond in this compound can undergo homolytic cleavage to generate an aryl radical. This process can be initiated by heat, UV light, or through the use of radical initiators. Modern methods often employ visible-light photoredox catalysis to generate aryl radicals from aryl bromides under mild conditions. acs.orgmdpi.com In these systems, a photocatalyst absorbs light and enters an excited state, enabling it to reduce the aryl bromide via single-electron transfer (SET). This forms a radical anion, which then fragments to release a bromide ion and the desired aryl radical. acs.org
Once formed, this aryl radical is a highly reactive intermediate that can participate in various transformations, including hydrogen atom abstraction to form the debrominated biphenyl (B1667301), or addition to alkenes or alkynes to form new carbon-carbon bonds. acs.orgnih.gov
Table 2: Conditions for Radical Generation from Aryl Bromides
| Method | Reagents/Conditions | Intermediate |
|---|---|---|
| Photoredox Catalysis | Photocatalyst (e.g., [Ir(ppy)₂(dtbbpy)]PF₆), visible light, H-atom donor | Aryl radical |
| Tin-Based Reagents | Tri-n-butyltin hydride (n-Bu₃SnH), AIBN, heat | Aryl radical |
Cross-Coupling Reactivity as a Substrate for Further Derivatization
The presence of the bromo substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organohalide with a boronic acid or ester, is a widely used method for constructing biaryl compounds and other complex architectures. gre.ac.uknih.govrsc.org
Other important cross-coupling reactions applicable to this substrate include the Stille coupling (with organostannanes), Heck coupling (with alkenes), Sonogashira coupling (with terminal alkynes), Buchwald-Hartwig amination (with amines), and various C-O and C-S coupling reactions. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity in these transformations. nih.govresearchgate.net
Table 3: Common Cross-Coupling Reactions for Aryl Bromides
| Reaction Name | Coupling Partner | Catalyst/Ligand Example | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | Substituted Biphenyl |
| Heck | Alkene | Pd(OAc)₂, PPh₃ | Stilbene derivative |
| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Arylalkyne |
Reductive Transformations of the Bromo Moiety
The bromine atom can be selectively removed and replaced with a hydrogen atom through reductive dehalogenation. This transformation is useful when the bromo group is used as a directing or blocking group during synthesis and needs to be removed in a later step. researchgate.netsci-hub.se
A common method for this transformation is catalytic hydrogenation, using a palladium catalyst (e.g., palladium on carbon, Pd/C) and a hydrogen source like hydrogen gas (H₂) or a transfer hydrogenation reagent such as ammonium (B1175870) formate. sci-hub.se Radical-based reductions also provide a mild and efficient alternative. Reagents like tri-n-butyltin hydride or, more environmentally friendly, silanes can be used in the presence of a radical initiator to achieve hydrodebromination. nih.govnih.gov Recent advancements in photoredox catalysis have also enabled the light-mediated reductive debromination of aryl bromides under very mild conditions. acs.orgacs.org
Synthesis and Characterization of Analogues and Derivatives of 2 Bromo 2,4,6 Trimethoxy 1,1 Biphenyl
Isomeric Bromotrimethoxybiphenyl Derivatives
The synthesis of specific isomers of substituted biphenyls is a key challenge in organic chemistry, often addressed by powerful cross-coupling reactions. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a particularly effective method for this purpose. nih.govresearchgate.net This reaction is known for its mild conditions, tolerance of various functional groups, and the commercial availability and low toxicity of the boron-based reagents. nih.gov
For instance, the synthesis of biphenyl (B1667301) chalcone (B49325) derivatives has been achieved through a multi-step process that highlights the construction of a related isomeric scaffold. rsc.org The process begins with the bromination of 2,4,6-trimethoxy acetophenone (B1666503) to produce 3-bromo-2,4,6-trimethoxyacetophenone. This intermediate then undergoes a Suzuki-Miyaura coupling with phenylboronic acid, catalyzed by a palladium complex such as Pd(PPh₃)₄, to yield the target 2,4,6-trimethoxy-[1,1′-biphenyl]ethan-1-one. rsc.org
Similarly, polyoxygenated biphenyls can be synthesized via Suzuki-Miyaura coupling of polyoxygenated bromoarenes with various arylboronic acids. researchgate.net The synthesis of polysubstituted biphenyls, especially those with multiple ortho-substituents, can be challenging. While palladium-catalyzed methods are common, Ullmann coupling reactions are often more effective for creating tetra-ortho-substituted biphenyls. nih.gov
Below is a table summarizing synthetic approaches to isomeric bromotrimethoxybiphenyl systems and related structures.
| Precursor 1 | Precursor 2 | Coupling Method | Product Class |
| 3-bromo-2,4,6-trimethoxyacetophenone | Phenylboronic acid | Suzuki-Miyaura | Trimethoxybiphenyl ethanone |
| Polyoxygenated bromoarenes | Arylboronic acids | Suzuki-Miyaura | Polyoxygenated biphenyls |
| Halobenzene precursors | Halobenzene precursors | Ullmann Coupling | Tetra-ortho-substituted biphenyls |
Structure-Reactivity Relationships in Substituted Biphenyls
The reactivity and conformational properties of biphenyls are heavily influenced by the nature and position of their substituents, especially those at the ortho positions. nih.gov The presence of bulky groups at the 2, 2', 6, and 6' positions restricts rotation around the central carbon-carbon single bond. youtube.com This restricted rotation can lead to a form of stereoisomerism known as atropisomerism, where the rotational barrier is high enough to allow for the isolation of individual conformational isomers (atropisomers). pharmaguideline.comslideshare.net
For a biphenyl derivative like 2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl, the four ortho substituents (a bromine atom and three methoxy (B1213986) groups) create significant steric hindrance. This steric clash forces the two phenyl rings into a non-planar, twisted conformation. royalsocietypublishing.org The energy barrier to rotation must be sufficiently high (a half-life of interconversion greater than 1000 seconds) for the atropisomers to be separable at a given temperature. pharmaguideline.comee-net.ne.jp
The stability of these atropisomers is determined by several factors:
Steric Demand: The size of the ortho substituents is the primary factor. Larger groups lead to higher rotational barriers. The relative steric influence of common substituents has been ranked, contributing to the predictability of atropisomerism. ee-net.ne.jpresearchgate.net
Bridging: The presence of a bridge or tether connecting the two rings can lock the conformation, significantly increasing the rotational barrier. researchgate.net
Buttressing Effects: Substituents adjacent to the ortho groups can increase their effective size, further hindering rotation. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are frequently used to calculate the energy barriers to rotation and to predict the ground-state geometries of substituted biphenyls, often showing good agreement with experimental data obtained from dynamic NMR spectroscopy. researchgate.net These studies help elucidate how electronic effects (push-pull systems) and steric hindrance collectively determine the molecule's final conformation and reactivity. researchgate.net
| Substituent Pattern | Effect on C-C Bond Rotation | Consequence |
| No ortho-substituents | Low rotational barrier | Rapid interconversion of conformers |
| Single ortho-substituent | Moderate rotational barrier | May be resolvable at low temperatures |
| Di-ortho or Tri-ortho substituents | High rotational barrier | Potential for stable atropisomers |
| Tetra-ortho substituents | Very high rotational barrier | Stable, resolvable atropisomers |
Development of Diverse Functionalized Biphenyl Scaffolds
Substituted biphenyls like this compound are valuable starting points for the synthesis of more complex molecules. The existing functional groups (bromo and methoxy) provide handles for further chemical transformations, allowing for the development of diverse molecular scaffolds. gre.ac.uk
One of the most powerful strategies for building upon the biphenyl core is transition metal-catalyzed C–H functionalization. acs.org This approach allows for the direct conversion of inert C–H bonds into new C–C, C–N, or C–O bonds, bypassing the need for pre-functionalized starting materials. researchgate.net By using directing groups, chemists can achieve high regioselectivity, targeting specific C–H bonds even at positions remote from existing functional groups. nih.gov
Recent advancements have demonstrated the use of a nitrile group on a biphenyl scaffold to direct palladium-catalyzed functionalization at the remote meta-position. nih.govnih.gov This method has been successfully applied to achieve olefination, acetoxylation, and iodination of the biphenyl core. researchgate.netnih.gov The nitrile group itself is a versatile functional handle that can be subsequently converted into amines, amides, or carboxylic acids, further diversifying the molecular architecture. nih.gov
Key strategies for functionalizing biphenyl scaffolds include:
Suzuki-Miyaura Coupling: While used to form the initial biphenyl, it can also be used sequentially if multiple halide sites with different reactivities are present (e.g., bromo and chloro groups). acs.org
Directed C-H Functionalization: Using a directing group (such as a nitrile or pyridone ligand) to guide a metal catalyst (often palladium) to a specific C-H bond for subsequent reaction. acs.orgnih.gov
Nucleophilic Substitution: The bromo group on the biphenyl can be replaced by various nucleophiles, such as amines, thiols, or alcohols, to introduce new functionalities. gre.ac.uk
These methods enable the systematic modification of the biphenyl framework, leading to the creation of libraries of compounds for applications in medicinal chemistry, materials science, and catalysis. rsc.org
| Functionalization Method | Transformation | Position Targeted |
| Suzuki-Miyaura Coupling | C-C bond formation | Position of halide |
| Nitrile-Directed C-H Olefination | C-H to C-C (alkene) | meta-position |
| Nitrile-Directed C-H Acetoxylation | C-H to C-O | meta-position |
| Nucleophilic Aromatic Substitution | C-Br to C-Nucleophile | Position of bromide |
Advanced Applications in Organic Synthesis and Catalysis
2'-Bromo-2,4,6-trimethoxy-1,1'-biphenyl as a Versatile Synthetic Intermediate
The utility of this compound as a synthetic intermediate stems from the reactivity of the aryl bromide. This functional group is a cornerstone of numerous cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of three methoxy (B1213986) groups on one of the phenyl rings significantly influences the electronic properties of the molecule, making the second, unsubstituted ring amenable to functionalization.
One of the most powerful applications of aryl bromides is in the Suzuki-Miyaura coupling reaction. cemi-ras.ru In a hypothetical scenario, this compound could be coupled with a variety of aryl or vinyl boronic acids or esters to generate more complex poly-aryl systems. The general scheme for such a transformation is depicted below:
Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions
| Entry | Boronic Acid/Ester | Catalyst System | Product |
|---|---|---|---|
| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2,4,6-Trimethoxy-1,1':2',1''-terphenyl |
| 2 | Vinylboronic acid pinacol (B44631) ester | PdCl₂(dppf), Cs₂CO₃ | 2,4,6-Trimethoxy-2'-vinyl-1,1'-biphenyl |
Furthermore, the bromo group can be converted into an organolithium or Grignard reagent, which can then react with a wide range of electrophiles. This would allow for the introduction of various functional groups at the 2'-position, such as carboxyl, hydroxyl, or amino groups, further expanding its synthetic utility.
Role in the Construction of Complex Molecular Architectures
The biphenyl (B1667301) scaffold is a common feature in many natural products and complex organic molecules. The ability to functionalize this compound through cross-coupling and other reactions makes it a valuable building block for the synthesis of these intricate structures. For instance, the synthesis of biphenyl-containing natural products could potentially utilize this compound as a key starting material.
Derivatives as Ligands in Transition Metal Catalysis
One of the most significant potential applications of this compound is as a precursor for the synthesis of phosphine (B1218219) ligands, particularly those used in palladium-catalyzed cross-coupling reactions. The development of bulky and electron-rich phosphine ligands, such as the Buchwald-type ligands, has revolutionized this field. google.comnih.gov
The synthesis of a phosphine ligand from this compound would typically involve a lithium-halogen exchange followed by quenching with a chlorophosphine, such as chlorodiphenylphosphine. This would yield a 2'-(diphenylphosphino)-2,4,6-trimethoxy-1,1'-biphenyl ligand.
The design of effective biphenyl-based phosphine ligands is guided by several key principles aimed at enhancing the efficiency of the catalytic cycle, which generally involves oxidative addition, transmetalation, and reductive elimination. thermofishersci.in
Electron-Richness: Electron-donating groups on the ligand increase the electron density on the palladium center. This facilitates the oxidative addition of the aryl halide to the palladium(0) complex, another critical step in the catalytic cycle. The methoxy groups in the proposed ligand are strong electron-donating groups, which would enhance the catalytic activity.
Bite Angle: For bidentate phosphine ligands, the bite angle (the P-M-P angle) is a critical parameter that influences both the stability of the metal complex and the selectivity of the reaction. While the proposed ligand is monodentate, its steric profile influences the coordination environment of the metal center.
While no specific data exists for ligands derived from this compound, the performance of structurally related ligands can provide insights into their potential catalytic efficiency and selectivity. For example, ligands like SPhos (2-dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) are highly effective in a variety of cross-coupling reactions. google.com
A hypothetical phosphine ligand derived from this compound would be expected to form highly active palladium catalysts for reactions such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings. The electron-rich nature of the ligand would likely lead to high turnover numbers and the ability to couple challenging substrates, such as aryl chlorides, at low catalyst loadings.
Table 2: Predicted Performance in Catalytic Reactions
| Reaction | Substrates | Expected Outcome |
|---|---|---|
| Suzuki-Miyaura Coupling | Aryl chlorides with arylboronic acids | High yields under mild conditions |
| Buchwald-Hartwig Amination | Aryl bromides with primary amines | Efficient C-N bond formation |
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